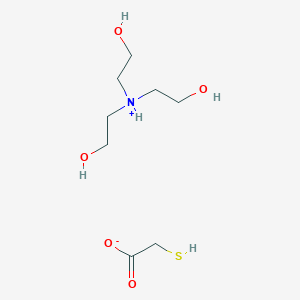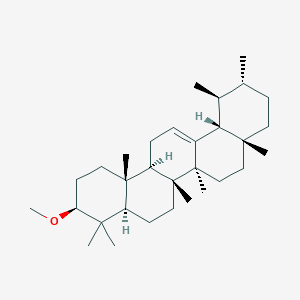
2,3,5-Trimethylpyrazine
Descripción general
Descripción
2,3,5-Trimethylpyrazine (chemical formula C7H10N2) is one of the most broadly used edible synthesis fragrances . It is found in baked food, fried barley, potatoes, and peanuts . It is used for flavoring in cocoa, coffee, chocolate, potato, cereal, and fried nuts .
Synthesis Analysis
2,3,5-Trimethylpyrazine can be synthesized from 2,3-butanedione and 1,2-diaminopropane . The synthetic mechanism involves L-threonine-3-dehydrogenase as the catalytic enzyme and L-threonine as the substrate .Molecular Structure Analysis
The molecular formula of 2,3,5-Trimethylpyrazine is C7H10N2 . Its molecular weight is 122.17 . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
The mechanism of carbon skeleton formation of 2,3,5-Trimethylpyrazine involves a conversion reaction between Methylglyoxal and Glyoxal . Also, it’s found that Pyrazines are formed by the Maillard reaction and occur ubiquitously in heated foods .Physical And Chemical Properties Analysis
2,3,5-Trimethylpyrazine is a colorless to slightly yellow liquid . It has a density of 0.979 g/mL at 25 °C (lit.) . Its boiling point is 171-172 °C (lit.) . The refractive index is n20/D 1.5040 (lit.) .Aplicaciones Científicas De Investigación
Fermentation
TMP, as a volatile heterocyclic nitrogen compound, has a wide range of applications. It is produced by Bacillus strains isolated from Daqu using traditional separation and purification methods . The fermentation products are detected by gas chromatography–mass spectrometry (GC-MS), and the species relationship of strains is analyzed by morphological and phylogenetic tree construction . The LC-6 strain isolated from Daqu was Bacillus amyloliquefaciens, and its fermentation products contained TMP, with a relatively high value of 0.071 ± 0.011 mg/g .
Food Industry
2,3,5-Trimethylpyrazine can be used as a flavor ingredient in food industries . It is a Biobased product, showing key improvements in Green Chemistry Principles such as “Less Hazardous Chemical Syntheses” and "Use of Renewable Feedstock" .
Animal Feed
The EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP) was asked to deliver a scientific opinion on the safety and efficacy of 22 compounds belonging to chemical group 24 (pyrazine derivatives), which includes TMP .
Environmental Impact
The production of TMP is considered environmentally friendly. The fermentation process used to produce TMP is optimized to increase yield while minimizing environmental impact .
Safety and Efficacy
The safety and efficacy of TMP have been studied extensively. It is considered safe for use in various applications, including as a flavoring in food and animal feed .
Green Chemistry
TMP is considered a green chemical. Its production aligns with the principles of green chemistry, including the use of renewable feedstock and less hazardous chemical syntheses .
Mecanismo De Acción
Target of Action
2,3,5-Trimethylpyrazine (TMP) is a volatile heterocyclic nitrogen compound . It has been found to target the respiratory system . .
Biochemical Pathways
TMP can be synthesized from 2,3-butanedione and 1,2-diaminopropane . The synthesis involves amination of isopropanolamine in the presence of ammonia and a hydrogenation catalyst: Raney Ni . The reaction consists of synthesis of 2,3,5-trimethyl-5,6-dihydropyrazine and 2,3,5-trimethylpyrazine
Result of Action
It is known that tmp is used for flavor in cocoa, coffee, chocolate, potato, cereal, and fried nuts . This suggests that TMP may have effects on taste receptors or other related cellular systems.
Action Environment
The action of TMP can be influenced by various environmental factors. For instance, the production of TMP was found to be significantly affected by temperature, bottle capacity, and water addition during the fermentation process . Moreover, TMP is a volatile compound, which means its action, efficacy, and stability can be influenced by factors such as temperature and pressure.
Propiedades
IUPAC Name |
2,3,5-trimethylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-5-4-8-6(2)7(3)9-5/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEGWXHKWJGQAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047075 | |
| Record name | 2,3,5-Trimethylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to slightly yellow liquid with a roasted nut, baked potato odour | |
| Record name | 2,3,5-Trimethylpyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/838/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in water, oils, organic solvents, miscible at room temperature (in ethanol) | |
| Record name | 2,3,5-Trimethylpyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/838/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.960-0.990 | |
| Record name | 2,3,5-Trimethylpyrazine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/838/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2,3,5-Trimethylpyrazine | |
CAS RN |
14667-55-1 | |
| Record name | Trimethylpyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14667-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,5-Trimethylpyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014667551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazine, 2,3,5-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3,5-Trimethylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5-trimethylpyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.178 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,5-TRIMETHYLPYRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8PR0W8TIT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Trimethylpyrazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031844 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 2,3,5-Trimethylpyrazine known for?
A1: 2,3,5-Trimethylpyrazine is primarily known for its potent aroma, described as roasted, nutty, and earthy. It's a key contributor to the characteristic smell of roasted coffee, peanuts, and popcorn. [, , , ]
Q2: How does the position of methyl groups in pyrazines affect their flavor release in food?
A2: Research shows that the arrangement of methyl groups within the pyrazine ring influences their interaction with food proteins like bovine serum albumin (BSA), thereby impacting flavor release. [] For instance, 2,3,5-Trimethylpyrazine, with three methyl groups, exhibited a higher release rate from BSA solutions compared to 2-methylpyrazine and 2,5-dimethylpyrazine. []
Q3: How does alkalization affect the concentration of alkylpyrazines in cocoa products?
A3: Studies have shown that alkalizing cocoa beans before roasting, particularly at pH levels above 7, leads to a higher concentration of alkylpyrazines, including 2,3,5-trimethylpyrazine, compared to alkalizing after roasting or not alkalizing at all. This suggests that high pH conditions during processing can enhance the development of desirable cocoa aromas. []
Q4: How is 2,3,5-Trimethylpyrazine formed in food?
A4: This compound is primarily formed through the Maillard reaction, a complex series of reactions between sugars and amino acids that occurs during the heating of food. [, , , , ]
Q5: Can microorganisms contribute to the formation of 2,3,5-trimethylpyrazine?
A5: Yes, certain Bacillus strains isolated from fermented soybeans (natto) have been shown to produce significant amounts of 2,3,5-Trimethylpyrazine. This highlights the potential of using microorganisms for the biosynthesis of this flavor compound. []
Q6: Can enzymes influence the formation of 2,3,5-trimethylpyrazine in cocoa beans?
A6: Research suggests that the addition of carboxypeptidase B from porcine pancreas to under-fermented cocoa beans can significantly increase the concentration of 2,3,5-Trimethylpyrazine, indicating a potential role of this enzyme in its formation. [, ]
Q7: Can the addition of specific amino acids influence 2,3,5-trimethylpyrazine formation?
A7: Studies on Maillard reaction model systems show that the presence of lysine-containing dipeptides, particularly those with lysine at the C-terminus (like Arginine-Lysine), leads to a higher production of 2,3,5-Trimethylpyrazine compared to systems with free amino acids or tripeptides. []
Q8: How does the roasting process affect the presence of 2,3,5-trimethylpyrazine in walnuts?
A9: Roasting walnut kernels can significantly increase the concentration of 2,3,5-Trimethylpyrazine in walnut oil. This effect is linked to the Maillard reaction and the breakdown of precursors like ribose and glycine during the roasting process. []
Q9: What is the molecular formula and weight of 2,3,5-Trimethylpyrazine?
A10: Its molecular formula is C7H10N2, and its molecular weight is 122.17 g/mol. [, , ]
Q10: How can 2,3,5-Trimethylpyrazine be synthesized?
A10: Several methods exist for its synthesis, including:
- Condensation and Dehydroaromatization: This method involves the condensation of biacetyl and 1,2-diaminopropane, followed by dehydroaromatization. []
- From labeled precursors: 4-15N-2,3,5-Trimethylpyrazine and 1-15N-2,3,5-Trimethylpyrazine were synthesized using 15N-DL-alanine and 1-15N-tetramethylpyrazine 1-oxide, respectively. These labeled compounds are useful for studying the compound's metabolic pathways. []
- Biocatalytic synthesis: Genetically modified Escherichia coli expressing a variant of the phenol monooxygenase-like protein (PmlABCDEF) can specifically produce 2,3,5-Trimethylpyrazine-1-oxide, offering a novel biocatalytic route for its synthesis. []
Q11: Are there spectroscopic methods to analyze 2,3,5-Trimethylpyrazine?
A11: Yes, various spectroscopic techniques can be used for its analysis, including:
- Gas Chromatography–Mass Spectrometry (GC-MS): A widely used technique for identifying and quantifying 2,3,5-Trimethylpyrazine in complex mixtures like food extracts. [, , , , , , , ]
- Nuclear Magnetic Resonance (NMR): Used to characterize the structure and study the dynamics of 2,3,5-Trimethylpyrazine and its derivatives. [, ]
- Inelastic Neutron Scattering (INS): Provides insights into the methyl group dynamics of 2,3,5-Trimethylpyrazine in its complexes with anilic acids. []
Q12: What is the metabolic fate of 2,3,5-Trimethylpyrazine in humans?
A13: Studies using stable-isotope-dilution-ultrahigh-performance liquid chromatography tandem mass spectroscopy (SIDA-UHPLC–MS/MS) identified several metabolites of 2,3,5-Trimethylpyrazine in the urine of coffee drinkers. [] The primary metabolites were 3,6-dimethylpyrazine-2-carboxylic acid, 3,5-dimethylpyrazine-2-carboxylic acid, and 5,6-dimethylpyrazine-2-carboxylic acid. []
Q13: Does 2,3,5-Trimethylpyrazine interact with human serum albumin (HSA)?
A15: Studies using multispectral techniques and molecular dynamics simulations revealed that 2,3,5-Trimethylpyrazine can bind to HSA, primarily through hydrophobic interactions. This binding can induce conformational changes in HSA and potentially influence its physiological activity. []
Q14: What are the main applications of 2,3,5-Trimethylpyrazine?
A16: Its primary use is as a flavoring agent in the food industry due to its potent and desirable roasted aroma. [, , ] It's also used in fragrances and as a building block for synthesizing other chemicals.
Q15: Can 2,3,5-Trimethylpyrazine be used for controlled release applications?
A17: Research has explored the potential of using metal complexes containing 2,3,5-Trimethylpyrazine as controlled-release agents for this flavor compound at elevated temperatures. This approach has potential applications in the food, flavor, and fragrance industries. [] For example, the complex [Cu3Cl3(2-ethyl-3-methylpyrazine)2]n can release 2-ethyl-3-methylpyrazine with 96.5% selectivity at 200 °C. []
Q16: What are the implications of 2,3,5-Trimethylpyrazine for food safety and quality control?
A18: Given its role in flavor and its potential formation through different pathways, the presence and concentration of 2,3,5-Trimethylpyrazine can be used as a quality indicator in various food products, including coffee, cocoa, and fermented foods. [, , ]
Q17: Can supercritical CO2 extraction be used to control the levels of 2,3,5-Trimethylpyrazine in food products?
A19: Research suggests that supercritical CO2 extraction can effectively reduce the concentration of undesirable volatile compounds in food products, including 2,3,5-Trimethylpyrazine, without affecting the non-volatile composition. This technique can be valuable for controlling aroma profiles and improving the sensory characteristics of food. []
Q18: Can the presence of 2,3,5-Trimethylpyrazine in cocoa liquor be used to assess the roasting process?
A20: Analyzing the ratio of 2,3,5-Trimethylpyrazine to 2,3,5,6-tetramethylpyrazine in cocoa liquor can provide insights into the roasting conditions employed. Maintaining a specific ratio of these compounds is important for achieving desirable flavor profiles in chocolate products. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3H-imidazo[4,5-h]quinoline](/img/structure/B81468.png)








